molecular formula C20H23N3O3S2 B4574509 3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4574509
M. Wt: 417.5 g/mol
InChI Key: SEJRZEWHVHVDRN-WQRHYEAKSA-N
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Description

3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is 417.11808395 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies and Characterization : Research in this area focuses on synthesizing and characterizing novel compounds with potentially useful biological activities. For example, the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involve a series of reactions starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, highlighting a methodological approach to creating compounds with specific structural features (Spoorthy et al., 2021).

Biological Activities

Antimicrobial Activity : Compounds with a thioxothiazolidin-4-one core have been evaluated for their antimicrobial properties. For instance, novel compounds synthesized from 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one demonstrated variable and modest activities against strains of bacteria and fungi, suggesting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer Activity : The synthesis and evaluation of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as anti-tumor agents have shown promising activities against hepatocellular carcinoma cell lines. This research underscores the potential of such compounds in anticancer therapy (Gomha et al., 2016).

Anticancer and Antiangiogenic Effects : Thioxothiazolidin-4-one derivatives have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, presenting a promising avenue for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Hypoglycemic Activity : Derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters have shown hypoglycemic activity in animal models, indicating potential applications in the treatment of diabetes (Perepelytsya et al., 2019).

Properties

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-5-22-12-15(13(2)21-22)11-18-19(24)23(20(27)28-18)9-8-14-6-7-16(25-3)17(10-14)26-4/h6-7,10-12H,5,8-9H2,1-4H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJRZEWHVHVDRN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
Reactant of Route 3
3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
Reactant of Route 5
3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
Reactant of Route 6
3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

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